
Quinic acid, TMS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinic acid, TMS (Trimethylsilyl) is a derivative of quinic acid, a cyclitol and a cyclic polyol. The chemical formula for this compound is C22H52O6Si5, and it has a molecular weight of 553.0722 . Quinic acid itself is a naturally occurring compound found in various plant sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . The TMS derivative is often used in analytical chemistry, particularly in gas chromatography, due to its enhanced volatility and stability .
準備方法
The preparation of quinic acid, TMS involves the silylation of quinic acid. This process typically uses reagents such as trimethylsilyl chloride (TMSCl) and a base like pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent . The general reaction scheme is as follows:
Quinic Acid+TMSCl→Quinic Acid, TMS+HCl
化学反応の分析
Quinic acid, TMS can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound back to its parent compound, quinic acid. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The TMS groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like sodium azide (NaN3).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of quinic acid, TMS is primarily related to its role as an analytical standard. In biological systems, quinic acid and its derivatives can modulate various biochemical pathways. For example, quinic acid has been shown to inhibit the MAP kinase and NF-κB signaling pathways, which are involved in inflammation . It also affects lipid metabolism and vascular function through interactions with gut microbiota .
類似化合物との比較
Quinic acid, TMS can be compared with other silylated derivatives of organic acids. Similar compounds include:
Shikimic Acid, TMS: Like quinic acid, shikimic acid is a cyclitol and a precursor to aromatic amino acids.
Chlorogenic Acid, TMS: Chlorogenic acid is an ester of quinic acid and caffeic acid.
Isocitric Acid, TMS: Isocitric acid is another cyclic polyol that can be silylated for analytical purposes.
This compound is unique due to its specific structure and the stability it provides in analytical applications. Its role in the synthesis of antiviral drugs also sets it apart from other similar compounds .
特性
分子式 |
C22H52O6Si5 |
|---|---|
分子量 |
553.1 g/mol |
IUPAC名 |
trimethylsilyl (3R,5R)-1,3,4,5-tetrakis(trimethylsilyloxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H52O6Si5/c1-29(2,3)24-18-16-22(28-33(13,14)15,21(23)27-32(10,11)12)17-19(25-30(4,5)6)20(18)26-31(7,8)9/h18-20H,16-17H2,1-15H3/t18-,19-,20?,22?/m1/s1 |
InChIキー |
DBCLHKSGLLGXOV-NDUMYTTKSA-N |
異性体SMILES |
C[Si](C)(C)O[C@@H]1CC(C[C@H](C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OC1CC(CC(C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


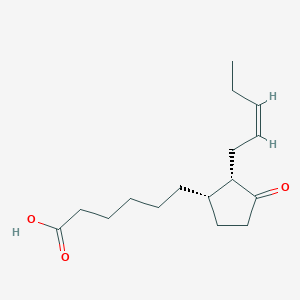
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)


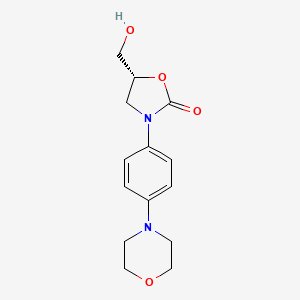

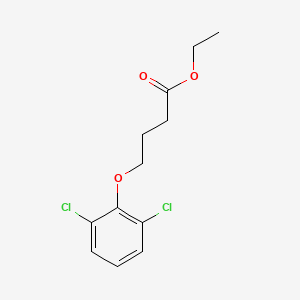
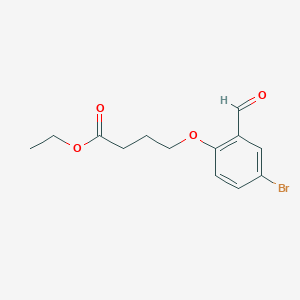
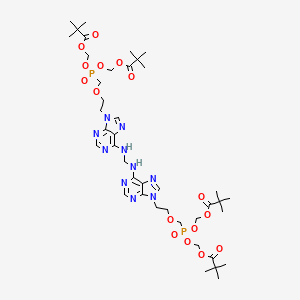

![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
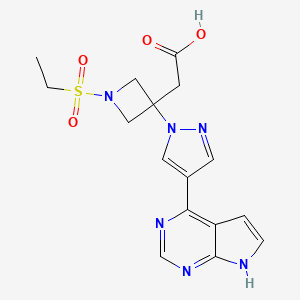

![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
